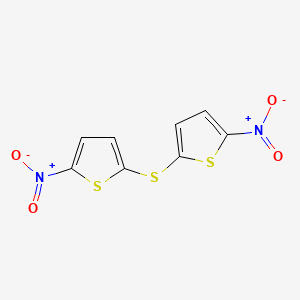
2,2'-Sulfanediylbis(5-nitrothiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis(5-nitrothiophene) is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two nitro groups and a sulfanediyl bridge connecting two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-thiophenecarboxaldehyde to form 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a sulfanediylation reaction using sulfur dichloride (SCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(5-nitrothiophene) may involve large-scale nitration and sulfanediylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediylbis(5-nitrothiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis(5-nitrothiophene) has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis(5-nitrothiophene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes, such as soluble adenylyl cyclase, has been studied, highlighting its potential in modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bithionol: A compound with similar structural features, used as an antibacterial and anthelmintic agent.
2,2’-Dithiobis(5-nitrothiophene): Another thiophene derivative with a similar backbone but different functional groups.
Uniqueness
2,2’-Sulfanediylbis(5-nitrothiophene) is unique due to its specific combination of nitro groups and a sulfanediyl bridge, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79929-21-8 |
|---|---|
Molekularformel |
C8H4N2O4S3 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-nitro-5-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-7(15-5)17-8-4-2-6(16-8)10(13)14/h1-4H |
InChI-Schlüssel |
LHGZKGXXVBQKNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)SC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


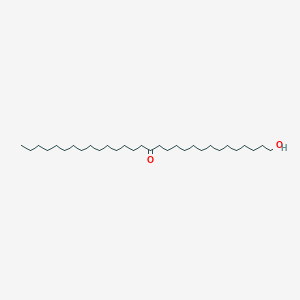
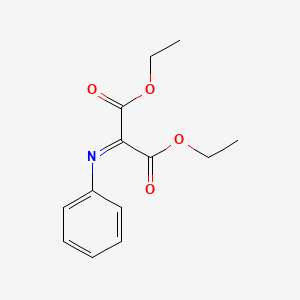
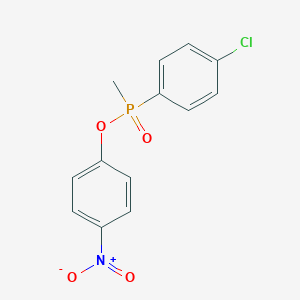
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
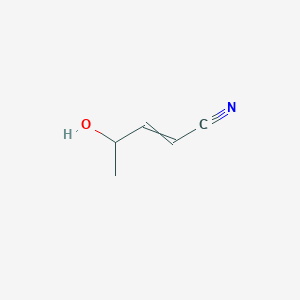

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
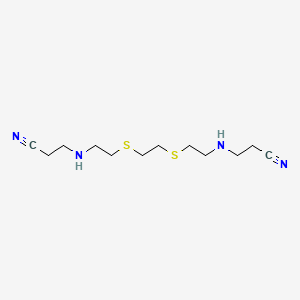
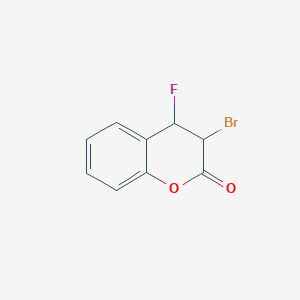
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)

![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
